molecular formula C19H25NO4 B15034188 2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide CAS No. 438030-44-5

2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B15034188
CAS No.: 438030-44-5
M. Wt: 331.4 g/mol
InChI Key: WJOWGYUVEUDDAP-UHFFFAOYSA-N
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Description

2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a synthetic coumarin derivative with the molecular formula C19H25NO4 and a molecular weight of 331.4 . This compound is built on a 2H-chromen-2-one (coumarin) core structure, which is substituted with a hexyl group at the 3-position, methyl groups at the 4 and 8-positions, and an acetamide-linked oxy group at the 7-position . The specific structural modifications, including the hydrophobic hexyl chain, are of significant interest in medicinal chemistry and chemical biology for the design and development of novel bioactive molecules. Coumarin derivatives are extensively investigated for their wide range of potential pharmacological activities. As a specialized research chemical, this compound serves as a valuable building block or intermediate for synthesizing more complex molecules . It is also a crucial reference standard in analytical studies, using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) for identification and quantification. Researchers utilize this acetamide-functionalized coumarin in probing biological mechanisms and structure-activity relationships (SAR), particularly in the context of enzyme inhibition and cellular signaling pathways. The compound is supplied For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Comprehensive product information, including the Certificate of Analysis (CoA) and detailed handling instructions, is available upon request.

Properties

CAS No.

438030-44-5

Molecular Formula

C19H25NO4

Molecular Weight

331.4 g/mol

IUPAC Name

2-(3-hexyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetamide

InChI

InChI=1S/C19H25NO4/c1-4-5-6-7-8-15-12(2)14-9-10-16(23-11-17(20)21)13(3)18(14)24-19(15)22/h9-10H,4-8,11H2,1-3H3,(H2,20,21)

InChI Key

WJOWGYUVEUDDAP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=C(C(=C(C=C2)OCC(=O)N)C)OC1=O)C

Origin of Product

United States

Preparation Methods

O-Alkylation of 7-Hydroxycoumarin Precursors

The foundational approach involves O-alkylation of 7-hydroxycoumarin derivatives with α-bromoacetamide reagents. This method, adapted from Smiles rearrangement chemistry, enables precise installation of the acetamide group.

General Procedure :

  • Substrate Preparation : 7-Hydroxy-3-hexyl-4,8-dimethylcoumarin is synthesized via Pechmann condensation of resorcinol derivatives with β-keto esters.
  • Alkylation : Reacting the coumarin with α-bromoacetamide (e.g., N-butyl-α-bromoacetamide) in acetonitrile at 50°C for 16 hours, using cesium carbonate (Cs₂CO₃) as a base.
  • Workup : Purification via silica gel chromatography yields the O-alkylated intermediate.

Key Data :

Parameter Value
Base Cs₂CO₃ (1.2 equiv)
Solvent Acetonitrile (0.15 M)
Temperature 50°C
Reaction Time 16 hours
Yield 33–81%

This method’s efficiency depends on the steric and electronic profile of the α-bromoacetamide, with bulkier substituents (e.g., hexyl) requiring longer reaction times.

Tandem O→N Smiles Rearrangement

The O-alkylated intermediate undergoes a Smiles rearrangement to form the target acetamide. This step is critical for converting the ether linkage to an amine-bound acetamide.

Mechanism :

  • Base Activation : Potassium carbonate (K₂CO₃) in dimethylformamide (DMF) deprotonates the acetamide’s NH group.
  • Nucleophilic Attack : The amide nitrogen attacks the coumarin’s 7-position, displacing the oxygen atom.
  • Aromatic Rearrangement : The intermediate collapses to form the final product, with concurrent release of a phenolic byproduct.

Optimized Conditions :

Parameter Value
Base K₂CO₃ (2.0 equiv)
Solvent DMF (0.1 M)
Temperature 70°C
Reaction Time 24 hours
Yield 45–76%

Alternative Synthetic Routes

Direct Nucleophilic Substitution

A less common method involves reacting 7-hydroxy-3-hexyl-4,8-dimethylcoumarin with chloroacetamide under strongly basic conditions (e.g., sodium hydride in tetrahydrofuran). However, this approach suffers from low yields (<20%) due to competing hydrolysis of the chloroacetamide.

Enzymatic Acetylation

Preliminary studies explore lipase-catalyzed acetylation of 7-hydroxycoumarin derivatives with vinyl acetamide. While environmentally friendly, this method remains experimental, with yields under 30% and limited substrate scope.

Optimization and Challenges

Solvent and Base Selection

  • Solvents : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates by stabilizing ionic intermediates.
  • Bases : Cs₂CO₃ outperforms K₂CO₃ in alkylation steps due to superior solubility, while K₂CO₃ is preferred for rearrangements.

Byproduct Formation

  • Major Byproducts :
    • Unreacted starting material (7-hydroxycoumarin).
    • Over-alkylated products (e.g., di-O-alkylated coumarins).
  • Mitigation Strategies :
    • Use of excess α-bromoacetamide (1.5 equiv) minimizes residual coumarin.
    • Temperature control (50–70°C) suppresses side reactions.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) :
    • δ 7.70 (d, J = 8.8 Hz, 1H, H-5), 6.94 (d, J = 2.4 Hz, 1H, H-8), 4.56 (s, 2H, OCH₂CO).
  • ¹³C NMR :
    • δ 169.2 (C=O), 160.8 (C-2), 153.4 (C-7).

Chromatographic Purity

  • HPLC : >95% purity achieved using C18 reverse-phase columns (acetonitrile/water gradient).

Industrial-Scale Considerations

Cost-Efficiency Analysis

  • Raw Materials : α-Bromoacetamide derivatives account for 60% of total costs.
  • Process Improvements :
    • Catalyst recycling (e.g., Cs₂CO₃ recovery via aqueous extraction).
    • Continuous flow reactors to enhance mixing and heat transfer.

Emerging Methodologies

Photocatalytic Alkylation

Recent trials employ visible-light photocatalysis (e.g., Ir(ppy)₃) to activate α-bromoacetamides at ambient temperatures. Early results show promise, with yields comparable to thermal methods (50–65%).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes (e.g., 30 minutes for O-alkylation at 100°C), though scalability remains a challenge.

Chemical Reactions Analysis

Types of Reactions

2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The chromen-2-one core is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the nature of the interactions .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural analogs and their properties:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Biological Activity References
Target Compound 3-hexyl, 4,8-dimethyl, 7-oxyacetamide C₁₉H₂₅NO₄ ~359.4 Antimicrobial (potential)
2-[(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide 3-benzyl, 4-methyl C₁₉H₁₇NO₄ 335.35 Not reported
2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide derivatives 4-methyl C₁₂H₁₁NO₄ Varied Anticancer, Antimicrobial
2-[(3-Benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid 3-benzyl, 4,8-dimethyl, 7-oxyacid C₂₀H₂₀O₅ 356.37 Not reported
7-Hydroxy-4-methyl-2-oxo-2H-chromene-8-carbaldehyde oxime 7-hydroxy, 4-methyl, 8-oxime C₁₁H₉NO₃ 203.20 Antidiabetic (in-silico)
Key Observations:

Hexyl vs. Benzyl groups may favor aromatic stacking but reduce solubility . The 4,8-dimethyl substitution in the target compound is absent in , which only has a 4-methyl group. Dimethylation at positions 4 and 8 may sterically hinder interactions with enzymes or receptors .

Acetamide vs. Carboxylic Acid :

  • The acetamide group in the target compound replaces the carboxylic acid in . Acetamides generally exhibit better metabolic stability and hydrogen-bonding capacity compared to carboxylic acids, which may improve pharmacokinetics .

Biological Activity Trends: Derivatives with simpler coumarin-acetamide scaffolds (e.g., ) show anticancer and antimicrobial activities, suggesting the acetamide moiety is critical for bioactivity. The hexyl and dimethyl groups in the target compound may fine-tune selectivity or potency .

Computational and Experimental Data

  • Docking Studies : Compound 83 in (a 7-hydroxy-4-methyl-2-oxo coumarin oxime) showed strong binding to α-amylase/α-glucosidase, suggesting that substituents at position 7 significantly influence target affinity. The acetamide group in the target compound may similarly interact with catalytic sites .
  • Antimicrobial Potential: The identification of the target compound in Eupatorium odoratum extracts correlates with observed antimicrobial activity in Gram-positive bacteria, though mechanistic studies are needed .

Biological Activity

2-[(3-hexyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide, also known as a derivative of coumarin, has garnered attention in recent years for its potential biological activities. This compound belongs to a class of chemicals known for their diverse pharmacological properties, including anti-inflammatory, antioxidant, and antimicrobial effects. This article will explore the biological activity of this compound based on available research findings.

The molecular formula of this compound is C19H24O5C_{19}H_{24}O_{5} with a molecular weight of 332.39 g/mol. It is characterized by its chromenone structure, which is known for contributing to various biological activities.

1. Anti-inflammatory Activity

Research has indicated that compounds related to the coumarin structure exhibit significant anti-inflammatory properties. A study demonstrated that derivatives similar to this compound can inhibit the production of pro-inflammatory cytokines in vitro, suggesting a mechanism for reducing inflammation in various pathological conditions .

2. Antioxidant Properties

The antioxidant capacity of this compound has been assessed using various assays such as DPPH and ABTS radical scavenging tests. Results showed that it effectively scavenges free radicals, which could be beneficial in preventing oxidative stress-related diseases .

3. Antimicrobial Activity

Preliminary studies have shown that this compound exhibits antimicrobial properties against several bacterial strains. The minimum inhibitory concentration (MIC) values indicate that it may serve as a potential agent against infections caused by resistant bacteria .

Case Study 1: In Vivo Anti-inflammatory Effects

A recent animal model study evaluated the anti-inflammatory effects of this compound in a carrageenan-induced paw edema model. The results indicated a significant reduction in paw swelling compared to the control group, supporting its potential use in treating inflammatory disorders .

Case Study 2: Antioxidant Efficacy in Human Cells

In vitro experiments conducted on human cell lines demonstrated that treatment with this compound led to decreased levels of reactive oxygen species (ROS), highlighting its protective effects against oxidative damage .

Research Findings Summary

The following table summarizes key findings from various studies on the biological activities of this compound:

Biological ActivityMethodologyKey FindingsReference
Anti-inflammatoryIn vivo (carrageenan model)Significant reduction in paw edema
AntioxidantIn vitro (DPPH assay)Effective scavenging of free radicals
AntimicrobialMIC testingActive against resistant bacterial strains

Q & A

Q. Table 1: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Purity (%)Reference
Coumarin alkylation3-hexyl bromide, NaH, DMF, 80°C65–7090
Oxyacetamide couplingChloroacetamide, Na₂CO₃, CH₂Cl₂5895

Basic: How should researchers characterize the structural integrity and purity of this compound?

Answer:

  • NMR Spectroscopy : Confirm substituent positions (e.g., δ 1.21 ppm for hexyl CH₃, δ 2.14 ppm for acetyl groups) .
  • Mass Spectrometry : ESI/APCI(+) to verify molecular ion peaks (e.g., m/z 347 [M+H]⁺) .
  • HPLC Analysis : Reverse-phase C18 columns (MeOH/H₂O mobile phase) to assess purity (>95%) .
  • Elemental Analysis : Validate C, H, N composition (e.g., C₁₆H₁₈O₅ requires C 64.13%, H 6.19%) .

Advanced: What crystallographic challenges arise when refining this compound’s structure using SHELX?

Answer:

  • Twinned Data : Hexyl side-chains may induce pseudo-merohedral twinning. Use SHELXL ’s TWIN and BASF commands to model twin fractions .
  • Disorder Modeling : Methyl/hexyl groups often exhibit positional disorder. Refine with PART and ISOR constraints .
  • Anisotropic Refinement : Apply ANIS to non-H atoms for accurate displacement parameters. High-resolution data (<1.0 Å) is ideal .

Q. Table 2: SHELXL Refinement Parameters

ParameterValue/TechniqueReference
R-factor (R₁)<0.05 for I > 2σ(I)
Twin Law-h, -k, -l (if twinned)
Displacement EllipsoidsORTEP visualization (WinGX)

Advanced: How can researchers resolve discrepancies in reported biological activity data?

Answer:
Contradictions often stem from:

  • Substituent Positioning : Bioactivity varies with coumarin substituents (e.g., 4-methyl vs. 8-methyl groups alter binding affinity) .
  • Purity Artifacts : Impurities in ≤95% pure samples may yield false positives. Validate via HPLC-MS .
  • Assay Conditions : Differences in solvent (DMSO vs. ethanol) or cell lines (e.g., HEK293 vs. HeLa) affect IC₅₀ values. Standardize protocols across studies .

Advanced: What strategies validate molecular structure using computational and experimental data?

Answer:

  • X-ray Diffraction : Compare experimental bond lengths/angles (e.g., C=O at 1.21 Å) with DFT-optimized structures (B3LYP/6-31G*) .
  • Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding from acetamide NH) using CrystalExplorer .
  • Docking Studies : Map coumarin-oxygen interactions with target proteins (e.g., cytochrome P450) using AutoDock Vina .

Advanced: How do solvent polarity and temperature impact stability during storage?

Answer:

  • Polar Solvents (e.g., DMSO) : Induce hydrolysis of the acetamide group at >25°C. Store at –20°C in anhydrous CH₂Cl₂ .
  • Light Sensitivity : UV exposure (λ < 400 nm) degrades the coumarin core. Use amber vials and inert atmospheres (N₂) .

Q. Table 3: Stability Under Storage Conditions

ConditionDegradation (%) After 30 DaysReference
DMSO, 25°C15–20
CH₂Cl₂, –20°C<5

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